monoolein physical and chemical properties
monoolein physical and chemical properties
An In-depth Technical Guide to the Physical and Chemical Properties of Monoolein
Introduction
Monoolein, also known as glyceryl monooleate or 1-monooleoylglycerol, is a monoglyceride formed from the esterification of oleic acid and glycerol.[1][2] It is an amphiphilic polar lipid with a long, hydrophobic hydrocarbon tail and a hydrophilic glycerol head.[2] This unique molecular structure allows monoolein to self-assemble in the presence of water into various lyotropic liquid crystalline phases, including lamellar, hexagonal, and complex bicontinuous cubic structures.[1][3][4] Its biocompatibility, biodegradability, and status as 'generally recognized as safe' (GRAS) make it a valuable excipient in the pharmaceutical, cosmetic, and food industries.[3] This guide provides a comprehensive overview of the core physical and chemical properties of monoolein, detailed experimental protocols for its characterization, and its significance in scientific research and drug development.
Physical and Chemical Properties
The physical and chemical characteristics of monoolein can vary depending on its purity and the presence of di- and triglycerides.[1][3] It typically appears as a yellow oil, a soft solid, or white to off-white plates.[5][6]
General Properties
A summary of the general physical and chemical identifiers for monoolein is presented below.
| Property | Value | Citations |
| Molecular Formula | C21H40O4 | [3][7][8] |
| Molecular Weight | 356.54 g/mol | [3][5][7] |
| CAS Number | 111-03-5 / 25496-72-4 | [7][9][10] |
| Appearance | White powder; pale yellow viscous oily liquid; yellow oil or soft solid. | [2][3][5] |
| Odor | Faint fatty odor; sweet. | [1][2][5] |
| Density | 0.9407 g/cm³ (at 35 °C) 0.9420 g/cm³ (at 20 °C) 0.96 g/cm³ (at 25 °C) | [1][7][8][9][10][11] |
| Refractive Index | 1.46384 (at 35 °C, 589.3 nm) 1.479 1.4626 (at 40 °C, 589.3 nm) | [1][5][7][9] |
| LogP (XLogP3) | 6.5 - 6.71 | [3][5][7] |
| Hydrogen Bond Donors | 2 | [3] |
| Topological Polar Surface Area | 66.76 Ų | [5][7] |
Thermal Properties
The thermal behavior of monoolein is critical for its applications, particularly in drug delivery systems that are sensitive to temperature changes.
| Property | Value | Citations |
| Melting Point | 35 - 37 °C 38.5 °C 36 °C 37.5 °C | [1][3][5][8][9][10] |
| Boiling Point | 483.3 ± 35.0 °C (at 760 mmHg) 238-240 °C (at 3 Torr/mmHg) | [5][7][10][11] |
| Flash Point | 155.4 ± 19.4 °C 180 °C 156.3 °C | [1][5][7][8] |
Solubility
Monoolein's amphiphilic nature dictates its solubility profile. It is practically insoluble in water but soluble in various organic solvents.
| Solvent | Solubility | Citations |
| Water | Insoluble (<3.57 mg/L at 30 °C; 5.3E-3 g/L at 25 °C) | [1][2][3][7] |
| Chloroform | Soluble (50 mg/mL, clear, colorless) | [1][5][9] |
| Ethanol | Soluble (especially hot) | [3][11] |
| Ether | Soluble | [3][11] |
| Organic Solvents | Soluble (hot) | [3][11] |
Polymorphism and Phase Behavior
One of the most significant properties of monoolein is its ability to form various lyotropic liquid crystalline phases when mixed with water.[1][3] These self-assembled structures are crucial for its application in creating nanostructured drug delivery systems like cubosomes and hexosomes. The primary phases include:
-
Lamellar (Lα) Phase: A layered structure of lipid bilayers separated by water.
-
Bicontinuous Cubic (V2) Phases: Complex, ordered, three-dimensional structures with a continuous lipid bilayer separating two non-intersecting water channels. The most common cubic phases formed by monoolein are the Gyroid (Ia3d) and Diamond (Pn3m).[4][12][13]
-
Inverted Hexagonal (HII) Phase: A structure composed of water channels arranged in a hexagonal lattice, encapsulated by a continuous lipid monolayer.[4][13]
The transition between these phases is influenced by factors such as temperature, pressure, hydration level, and the presence of additives like polymers, salts, or other lipids.[4][12][14][15] For instance, in excess water, monoolein typically forms a cubic Pn3m phase, which can transition to an inverted hexagonal phase at higher temperatures (above 95°C).[4]
Caption: Relationship between key factors and monoolein's lyotropic liquid crystal phases.
Experimental Protocols
Characterizing the physicochemical properties of monoolein requires a suite of analytical techniques. The workflow typically involves sample preparation followed by analysis using methods that probe thermal, structural, and compositional properties.
Caption: A typical experimental workflow for the physicochemical characterization of monoolein.
Differential Scanning Calorimetry (DSC)
DSC is employed to study the thermal behavior of monoolein, including its melting point and the temperatures of phase transitions between its different crystalline and liquid crystalline forms.[16][17]
-
Objective: To determine the temperature and enthalpy of phase transitions.
-
Methodology:
-
A small, precisely weighed amount of the monoolein sample (e.g., ~2 mg) is sealed in an aluminum pan.[14] For hydrated systems, a specific amount of water or buffer is added before sealing.[14]
-
An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating and/or cooling at a constant rate (e.g., 2.0 K/min).[14]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Endothermic (heat absorbing) or exothermic (heat releasing) events, such as melting or crystallization, appear as peaks in the resulting thermogram. The peak temperature indicates the transition temperature.[14][16]
-
X-ray Diffraction (XRD)
XRD, particularly Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Diffraction (WAXD), is the primary technique for identifying the specific liquid crystalline phases formed by monoolein and for determining their structural parameters, such as lattice constants.[4][12][14]
-
Objective: To identify the crystal structure (WAXD) and the mesophase structure (SAXS) of monoolein systems.
-
Methodology:
-
The monoolein sample, often hydrated and sealed in a thin glass X-ray capillary, is placed in the path of a focused X-ray beam.[18][19]
-
The X-rays are scattered by the ordered molecular arrangement within the sample.
-
A 2D detector records the scattering pattern at different angles.[18]
-
SAXS (Small Angles): Detects scattering from larger-scale structures (1-100 nm), which is used to identify the type of liquid crystalline phase (lamellar, cubic, hexagonal) based on the characteristic ratios of the peak positions.[14][20]
-
WAXD (Wide Angles): Detects scattering from molecular-level spacing, providing information about the packing of the lipid acyl chains (e.g., crystalline vs. liquid-like).[14]
-
Simultaneous SAXS/WAXD/DSC measurements can be performed to correlate structural changes directly with thermal events.[14]
-
Chromatography
Chromatographic techniques are essential for assessing the purity of monoolein and for quantifying its content relative to impurities like free oleic acid, diglycerides (diolein), and triglycerides (triolein).[21]
-
Objective: To separate and quantify the components in a monoolein sample.
-
Methodology (Thin-Layer Chromatography - TLC):
-
A stationary phase, such as a silica gel plate (sometimes impregnated with boric acid to improve separation of positional isomers), is used.[21]
-
The monoolein sample is dissolved in a suitable solvent and spotted onto the plate.
-
The plate is placed in a chamber containing a mobile phase, which is a solvent mixture (e.g., hexane/ether/acetic acid).[21]
-
As the mobile phase moves up the plate via capillary action, it carries the sample components at different rates depending on their polarity and interaction with the stationary phase, leading to separation.
-
The separated spots can be visualized and quantified, for example, using a flame ionization detector (TLC-FID).[21]
-
-
Methodology (Gas Chromatography - GC):
-
The sample is injected into the GC instrument, where it is vaporized.
-
An inert carrier gas moves the vaporized sample through a column (e.g., DB-5HT).[22]
-
Components separate based on their boiling points and interactions with the column's stationary phase.
-
A detector (e.g., FID) records the retention time and abundance of each component.[22]
-
Conclusion
Monoolein is a remarkably versatile lipid whose unique physicochemical properties, particularly its capacity for self-assembly into complex nanostructures, underpin its widespread use in advanced applications. Its well-defined thermal behavior, solubility profile, and rich phase diagram make it a model system for studying lipid polymorphism and a critical component in the formulation of sophisticated drug delivery vehicles. The experimental protocols detailed herein provide a robust framework for the characterization of monoolein, enabling researchers and drug development professionals to harness its full potential in creating innovative and effective products.
References
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- 20. pubs.aip.org [pubs.aip.org]
- 21. Quantitative determination of Tri-, Di-,monooleins and free oleic acid by the thin layer chromatography-flame lonization detector system using internal standards and boric acid impregnated chromarod - PubMed [pubmed.ncbi.nlm.nih.gov]
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